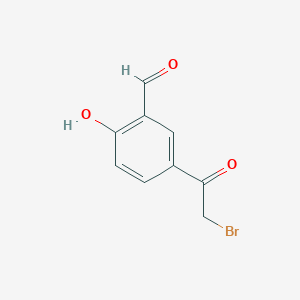
5-(2-Bromoacetyl)-2-hydroxybenzaldehyde
Übersicht
Beschreibung
5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is a chemical compound that is used in scientific research . It exhibits diverse properties and finds applications in various fields, including medicinal chemistry, material science, and biological studies.
Synthesis Analysis
The synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde involves a process for the preparation of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate . This process includes benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent to obtain 5-acetyl-2-benzyloxy benzoate .Molecular Structure Analysis
The molecular formula of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is C10H9BrO4 . It contains 37 atoms, including 15 Hydrogen atoms, 17 Carbon atoms, 4 Oxygen atoms, and 1 Bromine atom .Chemical Reactions Analysis
5-(2-Bromoacetyl)-2-hydroxybenzaldehyde can be used as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used in the synthesis of a library of bis(phenylimino dihydrothiazolyl-2-H-chromene) derivatives via a one-pot, three-component approach .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde include a density of 1.6±0.1 g/cm3, a boiling point of 390.2±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 66.5±3.0 kJ/mol and a flash point of 189.8±25.1 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
5-(2-Bromoacetyl)-2-hydroxybenzaldehyde and similar aromatic aldehydes are valuable intermediates in organic synthesis. They can be utilized for the synthesis of various heterocycles, such as isoxazolone derivatives, and undergo several chemical transformations. These intermediates are part of multi-component reactions, catalyzed by commonly available bases like K2CO3, which are inexpensive and safe. This synthesis method is environmentally friendly and yields a range of aromatic and heteroaromatic aldehydes with different substituents, offering good to very good yields (Laroum et al., 2019).
Role in Adhesive Systems
Derivatives of compounds similar to 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde, like 5‐Hydroxymethylfurfural (HMF), are considered key renewable reactants in adhesive systems. Industries such as wood and foundry, which heavily rely on fossil-based binders, are exploring these derivatives as alternatives. These derivatives exhibit high application potential in alternative adhesives, although further research is required to improve performance and economic viability (Thoma et al., 2020).
Catalytic Oxidation in Lignin Processing
The catalytic oxidation of lignins into aromatic aldehydes, like vanillin, is significantly influenced by the nature of the lignin and the oxidant, temperature, and mass transfer. Properly organized processes of catalytic oxidation of various lignins can yield high selectivity in aromatic aldehydes like vanillin and syringaldehyde. This process highlights the importance of understanding the mechanisms involved and the need for research to decrease the consumption of oxygen and alkali in the process (Tarabanko & Tarabanko, 2017).
Biomedical and Pharmaceutical Potential
Derivatives of compounds similar to 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde, like p-hydroxybenzaldehyde, are isolated from marine organisms like Laurencia papillosa. These compounds demonstrate significant and selective in vitro antimalarial activity. The majority of the isolates from such studies exhibit promising potential for the development of new antimalarial agents and lead compounds, emphasizing the importance of these compounds in drug discovery (Wright et al., 1996).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-1, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules have various roles in the body, including the mediation of inflammation and pain, regulation of blood flow, and protection of the stomach lining. Therefore, the compound’s action could have broad effects on these physiological processes.
Result of Action
The molecular and cellular effects of the compound’s action would likely include a reduction in the levels of prostaglandins and thromboxanes. This could result in decreased inflammation and pain, reduced blood flow, and potentially increased risk of stomach ulcers due to the reduced protective effect of prostaglandins on the stomach lining .
Eigenschaften
IUPAC Name |
5-(2-bromoacetyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,5,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSGRBXPXIPMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449317 | |
| Record name | 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | |
CAS RN |
115787-50-3 | |
| Record name | 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115787-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




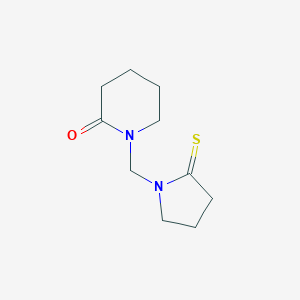
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
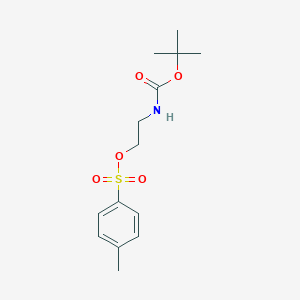
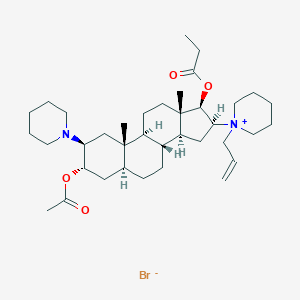
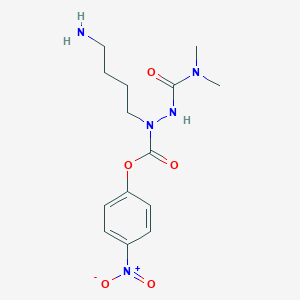
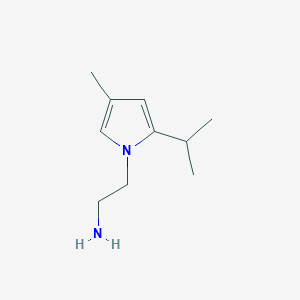
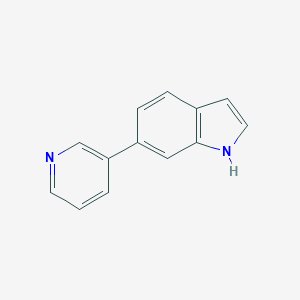


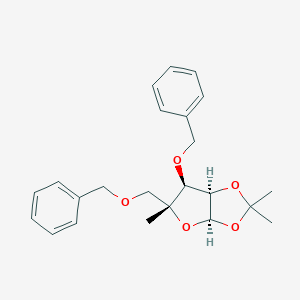
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
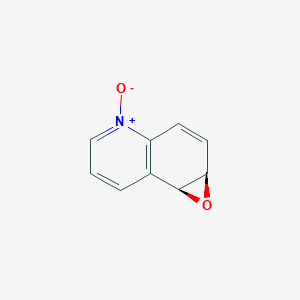
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)